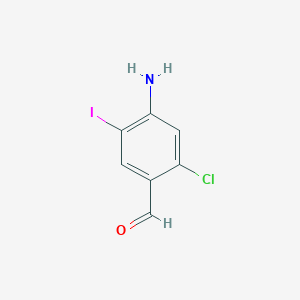
4-Amino-2-chloro-5-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-chloro-5-iodobenzaldehyde is an aromatic compound with the molecular formula C7H5ClINO It is characterized by the presence of amino, chloro, and iodo substituents on a benzaldehyde ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-5-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of 4-Amino-2-chlorobenzaldehyde using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The reaction is carried out in a solvent like acetic acid at elevated temperatures to facilitate the substitution of the hydrogen atom with an iodine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the iodination process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-chloro-5-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Major Products:
Substitution: Formation of derivatives with azide or thiocyanate groups.
Oxidation: Formation of 4-Amino-2-chloro-5-iodobenzoic acid.
Reduction: Formation of 4-Amino-2-chloro-5-iodobenzyl alcohol.
Applications De Recherche Scientifique
4-Amino-2-chloro-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Mécanisme D'action
The mechanism of action of 4-Amino-2-chloro-5-iodobenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and iodo substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The aldehyde group can also undergo nucleophilic addition reactions with biomolecules, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
4-Amino-2-chlorobenzaldehyde: Lacks the iodine substituent, resulting in different reactivity and applications.
4-Amino-2-iodobenzaldehyde: Lacks the chlorine substituent, leading to variations in chemical behavior and biological activity.
4-Amino-5-iodobenzaldehyde: Lacks the chlorine substituent and has the iodine substituent at a different position, affecting its properties.
Uniqueness: 4-Amino-2-chloro-5-iodobenzaldehyde is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity and potential for diverse applications. The combination of these substituents allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C7H5ClINO |
|---|---|
Poids moléculaire |
281.48 g/mol |
Nom IUPAC |
4-amino-2-chloro-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H5ClINO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H,10H2 |
Clé InChI |
JPYHHUDFMYDMMK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)N)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12101358.png)

![tert-butyl N-[(2-chlorophenyl)methyl]carbamate](/img/structure/B12101366.png)
![2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid](/img/structure/B12101368.png)
![1-[6-(Hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101372.png)
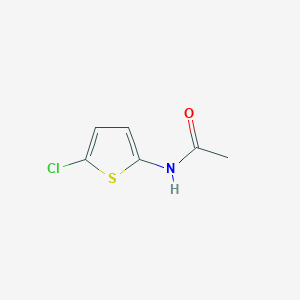

![5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-](/img/structure/B12101408.png)
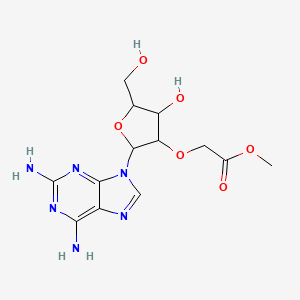
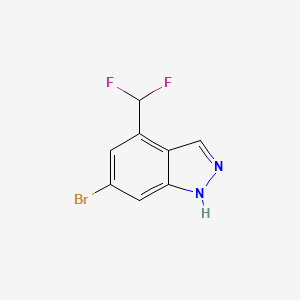

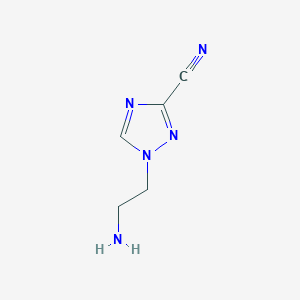
![4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid](/img/structure/B12101454.png)
![N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine](/img/structure/B12101457.png)
